1-Bromo-8H-perfluorooctane 1-Bromo-8H-perfluorooctane
Brand Name: Vulcanchem
CAS No.: 89740-38-5
VCID: VC2049794
InChI: InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H
SMILES: C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C8HBrF16
Molecular Weight: 480.97 g/mol

1-Bromo-8H-perfluorooctane

CAS No.: 89740-38-5

Cat. No.: VC2049794

Molecular Formula: C8HBrF16

Molecular Weight: 480.97 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-8H-perfluorooctane - 89740-38-5

Specification

CAS No. 89740-38-5
Molecular Formula C8HBrF16
Molecular Weight 480.97 g/mol
IUPAC Name 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Standard InChI InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H
Standard InChI Key SZSCPXNERANHQB-UHFFFAOYSA-N
SMILES C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Basic Information and Structure

1-Bromo-8H-perfluorooctane is characterized by a bromine atom at the terminal position of a predominantly fluorinated octane chain with a single hydrogen atom at the opposite end. The compound has the molecular formula C8HBrF16 and a molecular weight of 480.97 g/mol . Its Chemical Abstracts Service (CAS) registry number is 89740-38-5 .

The structure of 1-Bromo-8H-perfluorooctane features a perfluorinated carbon chain with distinctive terminal substituents:

  • A bromine atom at the 1-position

  • 16 fluorine atoms distributed along the carbon backbone

  • A single hydrogen atom at the 8-position

This structural configuration places 1-Bromo-8H-perfluorooctane in a unique position among fluorinated compounds, as it is neither fully fluorinated (like perfluorooctyl bromide) nor heavily hydrogenated (like 8-bromo-1-octanol).

PropertyValueSource
Molecular FormulaC8HBrF16
Molecular Weight480.97 g/mol
CAS Number89740-38-5
PubChem CID13231628
IUPAC Name1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

Physical and Chemical Properties

The physical and chemical properties of 1-Bromo-8H-perfluorooctane are influenced by its unique molecular structure, particularly the combination of fluorine atoms, bromine, and a single hydrogen atom. This configuration imparts distinctive characteristics that differentiate it from both fully fluorinated compounds and non-fluorinated organic molecules.

1-Bromo-8H-perfluorooctane is distinguished from its chloro and iodo counterparts by the specific reactivity of the bromine atom, which exhibits intermediate reactivity—more reactive than chlorine but less reactive than iodine. The presence of multiple fluorine atoms along the carbon backbone contributes to the compound's stability and low volatility.

PropertyCharacteristicExplanation
Physical StateLikely a colorless to pale liquid at room temperatureBased on similar fluorinated compounds
StabilityHigh chemical stabilityDue to strong carbon-fluorine bonds
VolatilityLow compared to non-fluorinated analogsResult of high molecular weight and strong intermolecular forces
SolubilityLow water solubility, soluble in fluorinated solventsDue to highly fluorinated structure
ReactivityPrimary reactivity at the bromine positionBromine serves as a reactive site for various transformations
Thermal StabilityHigh thermal resistanceCarbon-fluorine bonds provide thermal stability

The presence of the single hydrogen atom at the terminal position introduces a slight modification to the otherwise fully fluorinated chain, potentially affecting properties such as boiling point, surface tension, and chemical reactivity compared to fully fluorinated analogues.

Synthesis Methods

The synthesis of 1-Bromo-8H-perfluorooctane typically involves specialized fluorination techniques followed by selective bromination. Based on the general principles of organofluorine chemistry and information from available sources, several synthetic approaches can be employed.

Selective Fluorination Methods

Alternative synthesis approaches may involve selective fluorination of partially brominated precursors. These methods utilize specialized fluorinating agents under controlled conditions to maintain the bromine atom at the terminal position while achieving high levels of fluorination along the carbon chain.

Synthesis MethodKey ReagentsReaction ConditionsCatalyst Requirements
Direct Bromination8H-Perfluorooctane, Br2Controlled temperature (typically 0-80°C)Fe or AlBr3 (0.001-0.1 molar ratio)
Modified Electrochemical FluorinationBromooctane derivatives, HFSpecialized electrochemical cell, controlled voltageSpecialized electrodes
Stepwise HalogenationOctane derivatives, F2/N2 mixture, Br2Stepwise process with temperature controlVarious depending on step

These synthetic approaches require specialized equipment and handling procedures due to the reactive nature of the reagents involved, particularly fluorinating agents.

Chemical Reactions and Reactivity

1-Bromo-8H-perfluorooctane primarily undergoes substitution reactions due to the presence of the bromine atom. The compound's reactivity is largely centered around the carbon-bromine bond, which serves as the most reactive site for chemical transformations.

Electrophilic Substitution

The compound can also undergo electrophilic substitution reactions, although these are less common than nucleophilic processes due to the deactivating effect of the highly fluorinated chain.

Reaction Patterns

The table below summarizes the major reaction types and their specific conditions:

Reaction TypeReagentsConditionsProductsReference
Nucleophilic Substitution (SN2)Nucleophiles (R-O-, R-S-, R-NH2)Polar aprotic solvents, 25-80°C8H-perfluorooctyl derivatives
Electrophilic SubstitutionStrong electrophilesLewis acid catalysts, elevated temperaturesSubstituted products
ReductionReducing agents (LiAlH4, Zn/HCl)THF or alcohols as solvents8H-perfluorooctaneInferred
EliminationStrong basesElevated temperaturesUnsaturated fluorinated productsInferred

The reactivity of 1-Bromo-8H-perfluorooctane is influenced by the electron-withdrawing effect of the multiple fluorine atoms, which can affect the reactivity of the carbon-bromine bond compared to non-fluorinated analogs.

Applications in Scientific Research

1-Bromo-8H-perfluorooctane serves as a valuable tool in various scientific research domains, leveraging its unique chemical structure and properties for specialized applications.

Synthetic Chemistry Applications

The compound functions as a precursor for synthesizing various fluorinated derivatives. Its reactivity allows for the incorporation of perfluorinated chains into more complex molecules through various transformations:

  • Building block for fluorinated materials

  • Intermediate in the synthesis of fluorinated surfactants

  • Reagent for introducing perfluorinated segments into larger molecules

Biological Imaging Applications

1-Bromo-8H-perfluorooctane's stability and biocompatibility make it suitable for creating probes used in imaging techniques such as magnetic resonance imaging (MRI). The partially fluorinated structure can be advantageous for certain biological applications where controlled lipophilicity is desired.

The compound can be used to develop:

  • Fluorinated contrast agents with improved properties

  • Molecular probes for biological systems

  • Tracking agents for pharmacokinetic studies

Material Science Applications

The unique properties of 1-Bromo-8H-perfluorooctane make it valuable in material science research:

Application AreaSpecific UseAdvantage of 1-Bromo-8H-perfluorooctane
Chemical SynthesisPrecursor for fluorinated derivativesSelective reactivity at bromine position
Biological ImagingMRI contrast agent developmentStability and biocompatibility
Drug DeliveryComponent in drug delivery systemsUnique solubility characteristics
Materials ScienceSurface modifiersControlled surface properties
Specialty PolymersMonomer or modifierIntroduction of fluorinated segments

Industrial Applications

In industrial settings, 1-Bromo-8H-perfluorooctane is used in producing specialty chemicals, surfactants, and lubricants. Its unique characteristics contribute to the performance enhancements of these products.

Specialty Chemicals Production

The compound serves as an intermediate in the synthesis of specialty fluorinated chemicals used across various industries. Its partially fluorinated structure provides a balance of properties that can be advantageous in specialized applications.

Surfactant Technology

1-Bromo-8H-perfluorooctane can be used to develop specialized surfactants with unique interfacial properties:

  • Fluorinated surfactants with enhanced performance

  • Specialty emulsifiers for challenging formulations

  • Surface-active agents for extreme conditions

High-Performance Lubricants

Derivatives of 1-Bromo-8H-perfluorooctane contribute to the development of high-performance lubricants with excellent thermal and chemical stability:

  • Lubricants for extreme temperature conditions

  • Chemically resistant lubricating materials

  • Specialty lubricants for advanced applications

Comparison with Related Compounds

To better understand the unique properties and applications of 1-Bromo-8H-perfluorooctane, it is valuable to compare it with structurally related compounds. This comparison highlights the specific advantages and limitations of 1-Bromo-8H-perfluorooctane in various applications.

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPrimary Applications
1-Bromo-8H-perfluorooctaneC8HBrF16480.97One hydrogen at terminal positionSynthetic intermediate, specialty applications
1-Bromoperfluorooctane (Perfluorooctyl bromide)C8BrF17498.96Fully fluorinated, no hydrogenOxygen carrier, imaging agent
1-Bromo-1H,1H,2H,2H-perfluorooctaneC8H4BrF13427.00Four hydrogens at terminal positionsSurface modifiers, intermediates
8-Bromo-1-octanolC8H17BrO209.13Non-fluorinated with hydroxyl groupOrganic synthesis

The presence of a single hydrogen atom in 1-Bromo-8H-perfluorooctane, compared to the fully fluorinated perfluorooctyl bromide, introduces subtle changes in reactivity, solubility, and physical properties that can be advantageous for specific applications.

Analytical Characterization

Various analytical techniques can be employed for the identification, quantification, and characterization of 1-Bromo-8H-perfluorooctane.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 1-Bromo-8H-perfluorooctane:

  • 19F NMR shows characteristic signals for the fluorine atoms in different chemical environments

  • 1H NMR displays the signal for the single hydrogen atom

  • 13C NMR reveals the carbon backbone structure

Other spectroscopic techniques include:

  • Infrared (IR) spectroscopy for identifying characteristic functional group vibrations

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

Chromatographic techniques are valuable for the separation, identification, and quantification of 1-Bromo-8H-perfluorooctane:

  • Gas chromatography (GC) for volatility analysis

  • High-performance liquid chromatography (HPLC) for purity determination

  • Hyphenated techniques (GC-MS, LC-MS) for enhanced analytical capabilities

Toxicological Considerations

General considerations for fluorinated compounds with similar structures include:

  • Potential for bioaccumulation due to the fluorinated structure

  • Environmental persistence concerns

  • Possible specific toxicity mechanisms related to the bromine functionality

The compound's biological activity, environmental fate, and potential health impacts would require comprehensive assessment for specific applications, particularly those involving human exposure or environmental release.

Future Research Directions

The unique structure and properties of 1-Bromo-8H-perfluorooctane suggest several promising avenues for future research:

Synthetic Methodology Development

Research into more efficient and environmentally friendly synthesis methods for 1-Bromo-8H-perfluorooctane would be valuable, particularly approaches that avoid problematic reagents or reduce waste generation.

Novel Applications Exploration

The compound's unique combination of properties warrants investigation into new potential applications:

  • Advanced materials development

  • Specialized coatings with unique surface properties

  • Novel biomedical applications leveraging the partial fluorination

Comprehensive Toxicological Assessment

Given the concerns about perfluorinated compounds in general, dedicated studies on the specific toxicological profile and environmental fate of 1-Bromo-8H-perfluorooctane would provide valuable information for risk assessment.

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